

A Comprehensive Technical Guide to the Synthesis and Characterization of Denaverine Hydrochloride

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Compound of Interest

Compound Name: *Denaverine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of **Denaverine hydrochloride**. The information is curated for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Physicochemical Properties

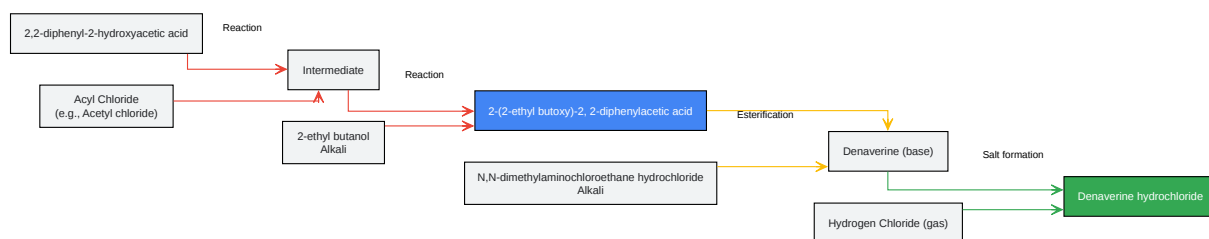
Denaverine hydrochloride is a synthetic derivative of benzoic acid, primarily utilized as a smooth muscle relaxant.^[1] Its hydrochloride salt is a white or almost white crystalline powder.^[2]

Property	Value	References
CAS Number	3321-06-0	[2][3][4][5]
Molecular Formula	C ₂₄ H ₃₄ ClNO ₃	[2][3][4]
Molecular Weight	419.99 g/mol	[2][3][4][5][6]
Melting Point	140-142 °C	[2][5]
Solubility	Soluble in DMSO and Methanol	[2][5]
IUPAC Name	2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride	[5][6][7]

Synthesis of Denaverine Hydrochloride

The synthesis of **Denaverine hydrochloride** is a multi-step process commencing from 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid).[1] The overall synthetic route involves the formation of an intermediate, 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid, followed by esterification and subsequent conversion to the hydrochloride salt.[1]

Synthesis Pathway



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Caption: Synthetic pathway of **Denaverine hydrochloride**.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the patented synthesis method.^[1]

Step 1: Synthesis of 2-(2-ethyl butoxy)-2, 2-diphenylacetic acid

- In a clean, dry reaction vessel, dissolve 2,2-diphenyl-2-hydroxyacetic acid in a suitable solvent such as acetonitrile.^[1]
- Add an acyl chloride (e.g., acetyl chloride, propionyl chloride, or butyryl chloride) to the solution and stir at a controlled temperature (e.g., 20-30°C) for several hours (e.g., 19.5-21 hours).^[1]
- After the reaction is complete, concentrate the mixture under reduced pressure.^[1]
- Add a base (e.g., potassium carbonate, sodium carbonate, or magnesium carbonate) and 2-ethyl butanol.^[1]
- Heat the mixture to a higher temperature (e.g., 95-105°C) and stir for an extended period (e.g., 19.5-21 hours).^[1]
- Upon completion, cool the reaction mixture and filter to isolate the intermediate product.

Step 2: Synthesis of **Denaverine hydrochloride**

- To the intermediate from Step 1, add an alkali and N,N-dimethylaminochloroethane hydrochloride.^[1]
- After the reaction, introduce hydrogen chloride gas into the mixture.^[1]
- Concentrate the solution and add ethyl acetate to precipitate the product.^[1]
- Filter the mixture to obtain crude **Denaverine hydrochloride**.^[1]
- The crude product can be further purified by recrystallization.

Characterization of Denaverine Hydrochloride

The characterization of **Denaverine hydrochloride** is crucial for confirming its identity, purity, and stability. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis and purity assessment of **Denaverine hydrochloride**.

Experimental Protocol: HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Symmetry C18 (4.6 x 150 mm, 5 μ m) is a commonly used column.
- Mobile Phase: A mixture of Phosphate Buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v) is often employed.[8]
- Flow Rate: A typical flow rate is 0.6 mL/min.
- Detection Wavelength: UV detection is set at 306 nm.[8]
- Injection Volume: 20 μ L.
- Column Temperature: Ambient.

Preparation of Solutions:

- Standard Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **Denaverine hydrochloride** working standard and dissolve it in 10 mL of the mobile phase.[8]
- Sample Solution (from injectable formulation): Dilute the injectable formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 30 μ g/mL).[8]

Spectroscopic Analysis

UV-Visible Spectrophotometry:

UV-Visible spectrophotometry can be used for the quantitative determination of **Denaverine hydrochloride**. The maximum absorbance (λ_{max}) is typically observed at 221 nm in methanol.
[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific public domain spectral data is limited, ^1H and ^{13}C NMR are standard techniques for the structural elucidation of **Denaverine hydrochloride** and its impurities.[3]

Mass Spectrometry (MS):

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and quantifying Denaverine and its metabolites in biological samples.[10][11] This technique provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.

Mechanism of Action

Denaverine hydrochloride exerts its spasmolytic effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2][7][8][12]

Phosphodiesterase (PDE) Inhibition

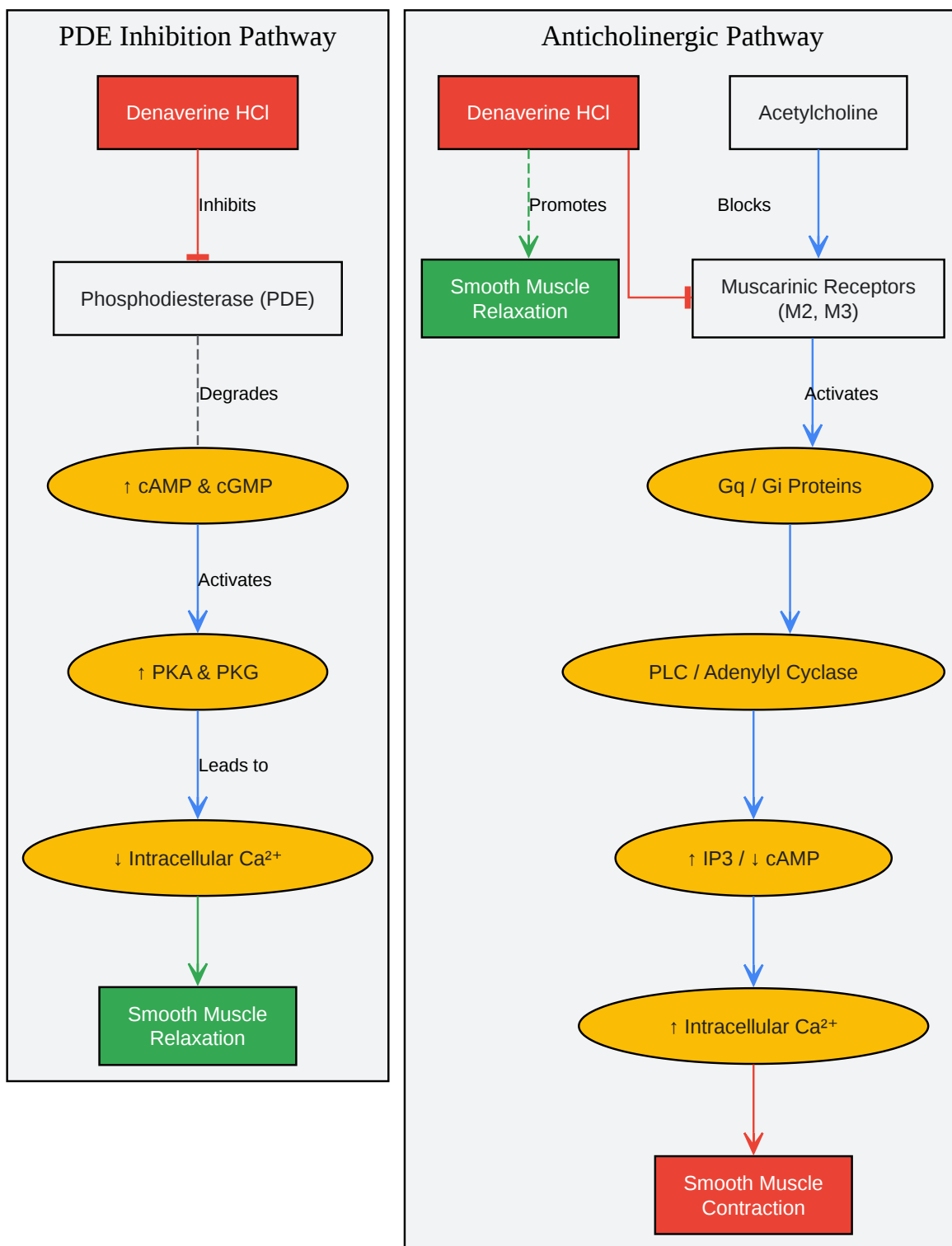
Denaverine inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[12] These kinases phosphorylate downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to smooth muscle relaxation.[12]

Anticholinergic Activity

Denaverine also acts as an antagonist at muscarinic acetylcholine receptors (primarily M2 and M3 subtypes in smooth muscle). By blocking these receptors, Denaverine prevents acetylcholine-induced signaling cascades that lead to muscle contraction.[9] Specifically, it inhibits the Gq protein-coupled activation of phospholipase C (PLC) by M3 receptors, which prevents the formation of inositol trisphosphate (IP3) and the subsequent release of calcium

from the sarcoplasmic reticulum. It also blocks the Gi protein-coupled inhibition of adenylyl cyclase by M2 receptors.

Signaling Pathways



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Caption: Signaling pathways of **Denaverine hydrochloride**.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and mechanism of action of **Denaverine hydrochloride**. The synthetic pathway, analytical methodologies, and the dual-action signaling pathways have been outlined to serve as a valuable resource for researchers and professionals in the pharmaceutical field. Further research to publicly document detailed NMR and mass spectrometry data would be beneficial for the scientific community.

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